Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate is a complex organic compound notable for its potential applications in medicinal chemistry and pharmaceutical development. This compound is characterized by its unique structural features that include a dihydropyridine core and a boron-containing moiety, which may contribute to its reactivity and biological activity.
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate falls under the category of organic compounds with boron functionalities. It is classified as a carboxylate ester due to the presence of the carboxylate group in its structure. The compound also features a dioxaborolane ring which is significant in organoboron chemistry.
The synthesis of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the following methods:
Technical details regarding specific reaction conditions such as temperature, solvents (e.g., dioxane), and catalysts (e.g., palladium complexes) are critical for optimizing yields and purity .
The molecular structure of benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can be described as follows:
The molecular formula is C₁₈H₂₃BNO₃ and it has a molecular weight of approximately 313.19 g/mol. The structural representation indicates stereochemical configurations that may influence its biological interactions.
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate can participate in various chemical reactions:
Technical details regarding reaction conditions such as catalysts used (e.g., palladium or nickel catalysts) are essential for successful transformations .
The mechanism of action for benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate likely involves:
Data from studies indicate that compounds with similar structures exhibit significant biological activities including antimicrobial and anticancer properties .
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate typically appears as a solid at room temperature with specific melting points depending on purity.
The compound exhibits moderate stability under normal laboratory conditions but requires precautions against moisture due to the sensitivity of boron-containing compounds to hydrolysis.
Relevant data includes:
Safety data sheets indicate that proper handling procedures should be followed to mitigate risks associated with exposure .
Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate has potential applications in:
Research continues to explore its full potential in pharmaceutical applications and organic synthesis methodologies .
Boronative functionalization of dihydropyridine scaffolds enables precise introduction of boronate esters at specific ring positions, leveraging transition metal catalysis and stoichiometric borylation approaches. The strategic placement of boron at the C3 or C4 position of 1,2,3,6-tetrahydropyridine derivatives creates versatile intermediates for pharmaceutical synthesis. Key methodologies include:
The benzyloxycarbonyl (Cbz) protecting group proves essential in these transformations, preventing undesired N-complexation with metals while maintaining ring stability during borylation. Recent advances demonstrate chemoselective ortho-directed borylation on Cbz-protected substrates when using [Ir(OMe)(cod)]₂/dtbpy catalyst systems, enabling access to previously inaccessible 3,4-diborylated derivatives [1].
Table 1: Comparative Borylation Methods for Dihydropyridine Scaffolds
Method | Catalyst System | Positional Selectivity | Reported Yield (%) | Key Advantages |
---|---|---|---|---|
Direct C–H Borylation | [Ir(cod)OMe]₂ / dtbpy | C3 > C4 | 85–92 | Atom economy, no pre-functionalization |
Hydroboration | Pt(dvs)/tris(2-tert-butyl) | Exocyclic allylic | 78–85 | Stereospecific syn addition |
Halogen-Boron Exchange | n-BuLi / B(OMe)₃ | C3 (from Br) | 70–75 | Tolerance of base-sensitive groups |
Palladium-catalyzed cross-coupling reactions transform boronate esters into complex molecular architectures through carbon-carbon bond formation. Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate serves as a privileged coupling partner in Suzuki-Miyaura reactions due to its enhanced stability compared to analogous boronic acids. Critical reaction parameters include:
The Cbz-protected nitrogen enhances reactivity by minimizing Pd-N interactions that cause catalyst deactivation. Recent methodology expansions include sequential one-pot Suzuki/Heck cascades, where initial coupling with 4-bromostyrene generates a diene intermediate that undergoes intramolecular Heck cyclization to form tricyclic azepine derivatives . Microwave-assisted protocols further reduce reaction times from hours to minutes while improving yields by 10–15% through suppression of protodeborylation side reactions.
Table 2: Suzuki-Miyaura Coupling Applications in Pharmaceutical Synthesis
Aryl Halide Partner | Catalyst System | Reaction Conditions | Product Application | Yield (%) |
---|---|---|---|---|
4-Bromo-2-fluorobenzaldehyde | Pd(OAc)₂/XPhos | K₃PO₄, THF/H₂O, 80°C, 12h | Niraparib intermediate | 92 |
3-Bromopyridine-4-carbonitrile | Pd(dppf)Cl₂ | Na₂CO₃, DME, reflux, 24h | Kinase inhibitor precursor | 85 |
5-Bromoquinoline-8-carboxamide | Pd(PPh₃)₄/K₂CO₃ | Dioxane/H₂O, 100°C, MW 20min | Antimalarial candidate | 89 |
Stereoselective synthesis of chiral 3-borylated 1,2,3,6-tetrahydropyridines addresses the demand for enantioenriched piperidine building blocks in medicinal chemistry. Three principal strategies enable asymmetric induction:
The stereoelectronic influence of the boronate ester significantly impacts stereoselection outcomes. The pinacol boronate's steric bulk favors equatorial orientation in transition states, while its electron-withdrawing character enhances acidity at C2/C6 protons, facilitating enantioselective deprotonation with chiral bases like sparteine [9]. These methods collectively provide access to both enantiomers of 3-substituted piperidines critical for dopamine receptor agonists (e.g., preclamol) and PARP inhibitors.
Figure 1: Stereochemical Outcomes in Asymmetric Hydrogenation
[Substrate] 3-Borylated pyridinium salt | + [Rh((R,R)-Me-DuPhos)]⁺ | → (3R)-Piperidine boronate (98% ee)
Table 3: Enantioenriched Boronate Esters in Drug Synthesis
Target Molecule | Synthetic Route | Key Boronated Intermediate | Enantiomeric Excess (%) |
---|---|---|---|
Niraparib | Asymmetric reductive Heck | Benzyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate | 96 |
Preclamol | Enzymatic resolution | tert-Butyl 3-(dioxaborolanyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | >99 |
BI-3802 | Chiral auxiliary-directed borylation | N-(α-Methylbenzyl)-3-boryl-1,2,3,6-tetrahydropyridine | 95 (dr) |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5